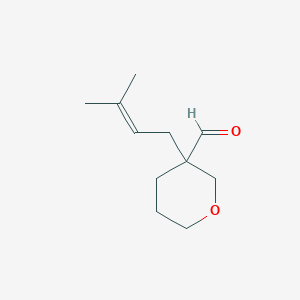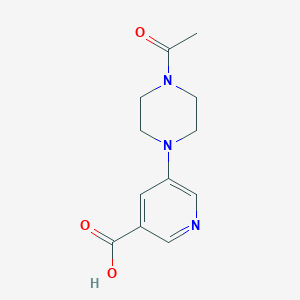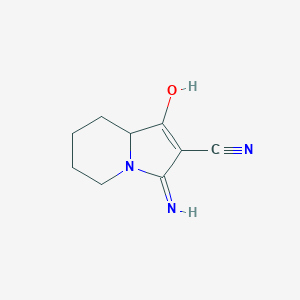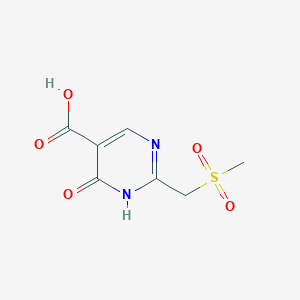
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrimidine ring, which also contains a carboxylic acid and a keto group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrimidine ring through a cyclization reaction, followed by the introduction of the methanesulfonylmethyl group via sulfonylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The methanesulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or other oxidized derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or antimicrobial activity.
Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved could include inhibition of metabolic processes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with a similar sulfonyl group but lacking the pyrimidine ring and carboxylic acid.
Methylsulfonylmethane: Another related compound with a sulfonyl group, commonly used as a dietary supplement.
MES (2-(N-morpholino)ethanesulfonic acid): A buffering agent with a sulfonic acid group, used in biological and chemical research.
Uniqueness
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for a wide range of modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H8N2O5S |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
FZMJJXLSRWKOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
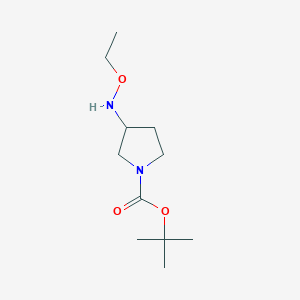
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
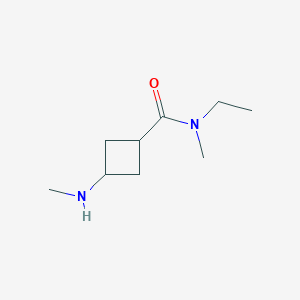
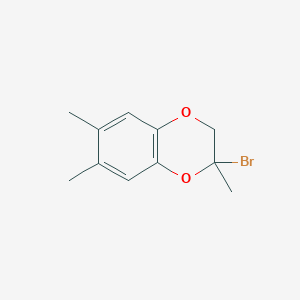
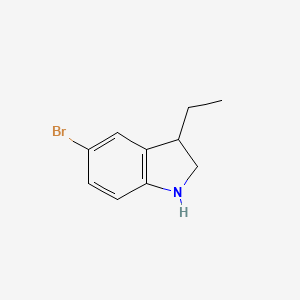
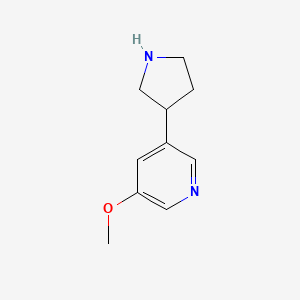

![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
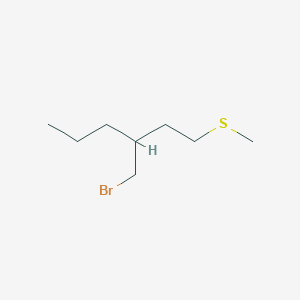
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
